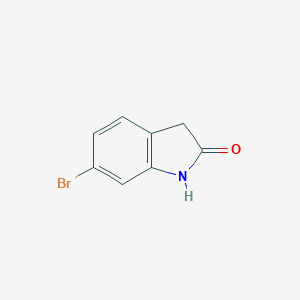

6-Bromooxindole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARRYVQFBQVOBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)Br)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378341 | |

| Record name | 6-Bromooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99365-40-9 | |

| Record name | 6-Bromooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2,3-dihydro-1H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromooxindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Bromooxindole (also known as 6-Bromo-2-oxindole). The information herein is intended to support research, drug discovery, and development activities by providing key data, experimental methodologies, and relevant biological context.

Core Physicochemical Data

This compound is a halogenated derivative of oxindole. Its chemical structure and properties make it a valuable intermediate in organic synthesis, particularly for the development of bioactive molecules.[1][2] It is a secondary metabolite isolated from marine organisms and has been utilized in the synthesis of p38α inhibitors, which possess anti-inflammatory properties.[1]

The quantitative physicochemical properties of this compound are summarized in the table below for quick reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆BrNO | [2][3][4] |

| Molecular Weight | 212.04 g/mol | [3][4] |

| CAS Number | 99365-40-9 | [2][3][4] |

| Appearance | White to off-white powder/solid | [5] |

| Melting Point | 217-221 °C | [4] |

| Solubility | DMSO: 100 mg/mL (471.61 mM) | [1] |

| pKa (Predicted) | ~16.07 ± 0.30 | [6][7] |

| logP (Calculated) | ~2.93 - 3.3 | [8][9] |

Biological Context: Role in p38 MAPK Signaling

This compound serves as a key synthetic precursor for developing inhibitors of p38 mitogen-activated protein kinase (MAPK), specifically the p38α isoform.[1][2] The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory stimuli such as cytokines (e.g., TNF-α, IL-1β) and cellular stress.[10][11] Its activation leads to the production of pro-inflammatory mediators, making it a significant target for anti-inflammatory drug development.[12][13] An inhibitor derived from this compound would block the kinase activity of p38α, thereby preventing the downstream signaling that leads to inflammation.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are standard methods for solid organic compounds.

This protocol outlines the determination of the melting point range using a standard melting point apparatus.

Methodology:

-

Sample Preparation: Ensure the this compound sample is finely powdered and completely dry.

-

Capillary Loading: Pack the powdered sample into a sealed-end capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating:

-

For an unknown compound, perform a rapid heating to determine an approximate melting range.

-

For an accurate measurement, begin heating a new sample and slow the rate to 1-2°C per minute when the temperature is about 15-20°C below the approximate melting point.

-

-

Data Recording:

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the entire sample has completely melted.

-

-

Reporting: The melting point is reported as the range from T1 to T2. For a pure compound, this range is typically narrow (0.5-1.0°C).

This protocol provides a qualitative method to assess the solubility of this compound in various solvents.

Methodology:

-

Preparation: Add approximately 20-30 mg of this compound to a small test tube.

-

Solvent Addition: Add 1 mL of the desired solvent (e.g., water, ethanol, DMSO, acetone, dichloromethane) to the test tube.

-

Mixing: Vigorously shake or vortex the test tube for 60 seconds to ensure thorough mixing.

-

Observation: Visually inspect the mixture.

-

Soluble: The solid completely dissolves, forming a clear, homogenous solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Reporting: Record the results for each solvent tested. For quantitative analysis, a saturated solution can be prepared and the concentration of the dissolved solute determined analytically (e.g., via HPLC or UV-Vis spectroscopy).

This method determines the acid dissociation constant by monitoring pH changes during titration.

Methodology:

-

Solution Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low). A typical concentration is around 10⁻³ to 10⁻⁴ M.

-

Apparatus Setup: Calibrate a pH meter with standard buffer solutions. Place the electrode into the sample solution and monitor the initial pH.

-

Titration: Add a standardized titrant (e.g., 0.1 M NaOH for an acidic proton) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.

This protocol determines the n-octanol/water partition coefficient (P), a measure of lipophilicity.

Methodology:

-

Phase Preparation: Prepare a mixture of n-octanol and water (buffered to a relevant pH, e.g., 7.4) and allow them to mutually saturate by shaking them together overnight, then separating the layers.

-

Sample Addition: Dissolve a known amount of this compound in one of the phases (typically the one in which it is more soluble).

-

Partitioning: Combine equal volumes of the n-octanol and aqueous phases in a separatory funnel or vial. Shake vigorously for several minutes to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Allow the mixture to stand until the two phases have clearly separated. Centrifugation may be required to break up any emulsions.

-

Concentration Measurement: Carefully separate the two phases. Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 99365-40-9|6-Bromoindolin-2-one|BLD Pharm [bldpharm.com]

- 4. 6-Bromo-2-oxindole 97 99365-40-9 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 6-Bromo-1H-indole | 52415-29-9 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. chemscene.com [chemscene.com]

- 9. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Solubility Profile of 6-Bromooxindole: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility of 6-bromooxindole in organic solvents, catering to researchers, scientists, and professionals in drug development. This document compiles available quantitative data, outlines detailed experimental methodologies for solubility determination, and contextualizes the compound's relevance in signaling pathways.

Core Data Presentation: Solubility of this compound

Table 1: Quantitative Solubility of this compound

| Solvent | Solubility | Molar Equivalent | Method | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] | 471.61 mM[1] | Not Specified | Requires ultrasonic assistance for dissolution. It is also noted that hygroscopic DMSO can significantly impact solubility, and newly opened DMSO is recommended[1]. |

| Ethanol | Data not available | Data not available | - | - |

| Methanol | Data not available | Data not available | - | - |

| Acetone | Data not available | Data not available | - | - |

Note: Extensive searches did not yield specific quantitative solubility data for this compound in ethanol, methanol, or acetone. The related compound, 6-bromoindole, is reported to have good solubility in polar organic solvents like ethanol and acetone, though no quantitative values are provided[2].

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a compound like this compound, based on established principles in medicinal chemistry.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., DMSO, ethanol, etc.)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Micropipettes

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Volumetric flasks and appropriate mobile phase for HPLC analysis

Procedure:

-

Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.

-

Dispense a precise volume of the chosen solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours. This timeframe should be validated to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

To separate the undissolved solid, centrifuge the samples at a high speed.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

-

Analyze the diluted samples by HPLC to determine the concentration of this compound.

-

The solubility is then calculated based on the measured concentration and the dilution factor.

Protocol 2: Kinetic Solubility Determination (High-Throughput Method)

This method is often employed in early drug discovery to rapidly assess the solubility of a large number of compounds.

Objective: To determine the concentration at which this compound precipitates from a solution when added from a concentrated stock.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO) for stock solution

-

Aqueous buffer or organic solvent of interest

-

96-well microplates

-

Automated liquid handler

-

Plate reader capable of detecting light scattering or turbidity (nephelometer)

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).

-

Using an automated liquid handler, perform serial dilutions of the stock solution in DMSO directly in a 96-well plate.

-

In a separate 96-well plate, dispense the aqueous buffer or organic solvent of interest.

-

Transfer a small, precise volume of the this compound/DMSO solutions to the corresponding wells of the plate containing the test solvent. This rapid addition of a DMSO solution to an anti-solvent will induce precipitation if the solubility limit is exceeded.

-

Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity or light scattering in each well using a plate reader.

-

The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Signaling Pathway and Experimental Workflow Visualization

This compound serves as a key intermediate in the synthesis of p38α mitogen-activated protein kinase (MAPK) inhibitors, which are investigated for their anti-inflammatory properties[1][3]. The p38 MAPK signaling pathway plays a critical role in cellular responses to inflammatory cytokines and stress.

The diagram above illustrates the p38 MAPK signaling cascade. External stimuli activate a series of kinases (MAPKKK and MAPKK) that in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream targets, including other kinases and transcription factors, leading to an inflammatory response. Inhibitors derived from this compound can block the activity of p38α, thereby attenuating this inflammatory cascade.

The workflow diagram outlines the key stages in determining the solubility of this compound. It delineates two primary approaches: the thermodynamic (shake-flask) method and the kinetic (precipitation) method. Both workflows culminate in the analysis and reporting of the solubility data, providing a comprehensive understanding of the compound's behavior in different solvent systems.

References

An In-depth Technical Guide on the Stability and Storage of 6-Bromooxindole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 6-Bromooxindole (CAS No. 99365-40-9), a key intermediate in the synthesis of various bioactive molecules and potential therapeutic agents. Adherence to proper handling and storage protocols is critical to ensure the compound's integrity, purity, and performance in research and development applications.

Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in defining its stability profile.

| Property | Value | Reference |

| CAS Number | 99365-40-9 | [1][2] |

| Molecular Formula | C₈H₆BrNO | [1][2][3] |

| Molecular Weight | 212.04 g/mol | [1] |

| Appearance | Solid. Light yellow to light brown or off-white to yellow crystalline powder. | [2][3] |

| Melting Point | 217-221 °C | [1] |

| Solubility | Slightly soluble in water. | [4] |

Recommended Storage Conditions

Proper storage is paramount to prevent degradation and maintain the shelf-life of this compound. Recommendations vary based on the physical state of the compound (solid vs. solution).

Solid Form (Powder)

The solid form of this compound is relatively stable when stored correctly. The primary concerns are temperature and exposure to light and moisture.

| Condition | Temperature | Duration | Supplier Recommendation |

| Long-Term Storage | -20°C | 3 years | MedChemExpress |

| Mid-Term Storage | 2-8°C (Refrigerated) | 2 years | Chem-Impex, Sigma-Aldrich[1][3] |

| Shipping | Room Temperature | Varies | MedChemExpress |

General Recommendations for Solid Storage:

-

Container: Store in a tightly sealed container.

-

Atmosphere: Keep in a dry, well-ventilated place.

-

Light: Protect from light.

In Solvent (Stock Solutions)

Once dissolved in a solvent, this compound is significantly more susceptible to degradation. Freeze-thaw cycles should be minimized by preparing aliquots.

| Storage Temperature | Recommended Duration | Supplier Recommendation |

| -80°C | 6 months | MedChemExpress |

| -20°C | 1 month | MedChemExpress |

General Recommendations for Solution Storage:

-

Aliquoting: Once a stock solution is prepared, it should be aliquoted into single-use volumes to prevent product inactivation from repeated freeze-thaw cycles.

-

Solvent Choice: The choice of solvent can impact stability. Ensure the selected solvent is pure, dry, and appropriate for the intended application.

Stability Profile and Degradation

Forced degradation studies are essential to understand the intrinsic stability of a molecule by subjecting it to stress conditions more severe than standard accelerated stability testing.[5][6] These studies help identify potential degradation products and pathways.

Factors Affecting Stability

-

Hydrolysis: The lactam (cyclic amide) ring in the oxindole core is susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to ring-opening.

-

Oxidation: The electron-rich aromatic system can be susceptible to oxidation. Studies on related indole compounds show that oxidation is a primary degradation pathway, often yielding 2-oxindoles or leading to ring cleavage.[7][8][9]

-

Photostability: Exposure to UV or visible light can provide the energy to initiate degradation reactions. Photostability testing is a standard component of forced degradation studies.[10][11]

-

Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions.

The relationship between these factors and the necessary storage precautions is visualized below.

Caption: Relationship between stability factors and storage recommendations.

Potential Degradation Pathway

While specific degradation pathways for this compound are not extensively published, a plausible pathway based on the known chemistry of the oxindole scaffold involves oxidative and hydrolytic degradation. Oxidation can lead to the formation of isatin derivatives, while hydrolysis can result in ring-opening.[7][12]

Caption: Plausible degradation pathways for this compound.

Experimental Protocol: Forced Degradation Study

This section outlines a generalized protocol for conducting a forced degradation study on this compound to assess its intrinsic stability, in line with ICH guidelines.[5][6][13]

Objective

To identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical (stability-indicating) method.

Materials and Equipment

-

This compound (Active Pharmaceutical Ingredient - API)

-

Solvents: Acetonitrile, Methanol (HPLC grade), Water (Milli-Q or equivalent)

-

Stress Agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Equipment: HPLC-UV/DAD, LC-MS, pH meter, calibrated oven, photostability chamber, analytical balance.

Experimental Workflow

The workflow involves subjecting the compound to various stress conditions and analyzing the samples at specific time points.

Caption: General workflow for a forced degradation study of this compound.

Detailed Methodologies

-

Preparation of Samples:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

-

For hydrolysis and oxidation studies, dilute the stock solution with the stressor solution to achieve the target concentration and stress conditions.

-

For thermal and photostability studies, use the solid compound directly.

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the sample at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the sample at room temperature. (Base hydrolysis is often faster).

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light.[13]

-

Thermal Degradation: Place the solid sample in a calibrated oven at a high temperature (e.g., 80°C).

-

Photostability: Expose the solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Analysis:

-

At specified time intervals (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of each stressed sample.

-

Neutralize the acid and base samples before injection if necessary.

-

Analyze all samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent this compound peak from all generated degradation products.

-

Calculate the percentage degradation. The goal is typically to achieve 5-20% degradation to ensure that secondary degradation is minimized.

-

Use LC-MS to obtain mass data for the significant degradation products to aid in structural elucidation.

-

Conclusion

This compound is a stable compound when stored in its solid form under cold, dry, and dark conditions.[1][3] Its stability decreases significantly when in solution, requiring storage at -20°C or -80°C and the avoidance of repeated freeze-thaw cycles. A thorough understanding of its stability profile through forced degradation studies is a critical activity in drug development, informing the development of stable formulations, establishing appropriate storage conditions, and ensuring the quality and safety of the final drug product.

References

- 1. 6-溴-2-羟吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 9. researchgate.net [researchgate.net]

- 10. ajpsonline.com [ajpsonline.com]

- 11. edaegypt.gov.eg [edaegypt.gov.eg]

- 12. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rjptonline.org [rjptonline.org]

Navigating the Spectroscopic Landscape of 6-Bromooxindole: A Technical Guide to its ¹H and ¹³C NMR Spectra

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Predicted ¹H and ¹³C NMR Spectral Data of 6-Bromooxindole

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of similar oxindole and bromo-aromatic systems. The numbering of the atoms is provided in the accompanying diagram.

Table 1: Predicted ¹H NMR Data for this compound

| Atom No. | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 | 8.0 - 9.0 | br s | - | 1H |

| H-3 | 3.5 - 3.7 | s | - | 2H |

| H-4 | 7.2 - 7.4 | d | ~8.0 | 1H |

| H-5 | 7.0 - 7.2 | dd | ~8.0, ~2.0 | 1H |

| H-7 | 7.4 - 7.6 | d | ~2.0 | 1H |

br s = broad singlet, s = singlet, d = doublet, dd = doublet of doublets

Table 2: Predicted ¹³C NMR Data for this compound

| Atom No. | Predicted Chemical Shift (δ, ppm) |

| C-2 | 175 - 178 |

| C-3 | 35 - 38 |

| C-3a | 125 - 128 |

| C-4 | 128 - 131 |

| C-5 | 124 - 127 |

| C-6 | 115 - 118 |

| C-7 | 112 - 115 |

| C-7a | 142 - 145 |

Experimental Protocol for NMR Analysis of this compound

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

2.1 Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often a good choice for oxindoles due to its ability to dissolve a wide range of organic compounds and for observing exchangeable protons.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and homogeneity.

2.2 NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz or higher field NMR spectrometer:

For ¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for accurate integration.

-

Acquisition Time (aq): At least 3 seconds.

-

Referencing: The residual solvent peak should be used for chemical shift calibration (e.g., DMSO at 2.50 ppm).

For ¹³C NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Referencing: The solvent peak should be used for chemical shift calibration (e.g., DMSO-d₆ at 39.52 ppm).

Visualization of Structure-Spectra Correlations

The following diagrams illustrate the logical relationships between the molecular structure of this compound and its expected NMR signals.

Mass Spectrometry Analysis of 6-Bromooxindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometric analysis of 6-Bromooxindole, a compound of interest in pharmaceutical development.[1][2] Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines foundational mass spectrometry principles with data from the closely related compound, 6-Bromoindole, to present a comprehensive analytical framework. The methodologies and data presented herein are intended to serve as a robust starting point for researchers developing analytical protocols for this and similar molecules.

Introduction to this compound

This compound is a halogenated derivative of oxindole. Halogenated compounds are of significant interest in medicinal chemistry and drug development due to their unique chemical properties that can enhance therapeutic efficacy.[2] Mass spectrometry is a critical tool for the characterization and quantification of such compounds, providing essential information on molecular weight, structure, and purity.

Proposed Experimental Protocol for Mass Spectrometry Analysis

A standard operating procedure for the analysis of this compound would involve sample preparation, chromatographic separation, and mass spectrometric detection. The following protocol is a recommended starting point, adaptable to specific instrumentation and research questions.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Working Solutions: Create a series of working solutions by diluting the stock solution with the initial mobile phase to desired concentrations for calibration and analysis.

-

Matrix Preparation (for complex samples): For analysis in complex matrices (e.g., plasma, tissue extracts), a protein precipitation or liquid-liquid extraction step may be necessary to remove interfering substances.

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is a suitable choice for the separation of small organic molecules like this compound.

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is recommended.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is a common and effective technique for the ionization of small organic molecules.

-

Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is ideal for accurate mass measurements and structural elucidation. A triple quadrupole (QqQ) instrument is well-suited for quantitative analysis.[3]

Data Presentation: Mass Spectral Data

The following table summarizes the expected key mass-to-charge ratios (m/z) for this compound and its characteristic isotopic pattern due to the presence of bromine. The exact molecular weight of this compound (C8H6BrNO) is 210.9639 g/mol .

| Ion Description | Calculated m/z ([M+H]+) | Isotopic Peak (M+2) | Expected Relative Abundance |

| Protonated Molecular Ion | 211.9718 | 213.9697 | ~97.3% |

Note: The relative abundance of the M+2 isotopic peak is a characteristic signature for compounds containing one bromine atom.

Fragmentation Pathway of this compound

Upon collision-induced dissociation (CID) in the mass spectrometer, the protonated molecular ion of this compound is expected to undergo characteristic fragmentation. The proposed fragmentation pathway is illustrated below. The stability of the aromatic ring suggests that initial fragmentation will likely involve the oxindole ring.[4]

Caption: Proposed fragmentation pathway of this compound.

Quantitative Analysis

For quantitative studies, a multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer is the gold standard.[5] This involves monitoring specific transitions from the precursor ion to product ions.

Proposed MRM Transitions for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use |

| 211.97 | 183.98 | Quantifier |

| 211.97 | 132.04 | Qualifier |

Experimental Workflow

The overall workflow for the mass spectrometry analysis of this compound is depicted in the following diagram.

Caption: General workflow for LC-MS analysis of this compound.

Conclusion

This technical guide provides a foundational framework for the mass spectrometric analysis of this compound. The proposed experimental protocols, fragmentation pathways, and quantitative methods are based on established principles and data from analogous compounds. Researchers are encouraged to use this guide as a starting point and to optimize these methods for their specific instrumentation and analytical needs. The detailed characterization of this compound by mass spectrometry will undoubtedly be a valuable contribution to the fields of medicinal chemistry and drug development.

References

- 1. H56012.06 [thermofisher.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Frontiers | UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana [frontiersin.org]

A Technical Deep Dive into the Natural Sources of Bromooxindole Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of bromooxindole compounds, a class of halogenated indole alkaloids with significant biological activities. This document details their origins in marine and terrestrial ecosystems, presents quantitative data on their isolation, outlines detailed experimental protocols for their extraction and characterization, and visualizes key biosynthetic and experimental workflows.

Introduction to Bromooxindole Compounds

Bromooxindole compounds are a fascinating group of natural products characterized by an oxindole core functionalized with one or more bromine atoms. The oxindole scaffold itself is a privileged structure in medicinal chemistry, and the addition of bromine often enhances the biological potency of these molecules. These compounds have garnered considerable interest in the scientific community, particularly in the field of drug discovery, due to their diverse and promising pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Understanding their natural origins is a critical first step in harnessing their therapeutic potential.

Natural Sources of Bromooxindole Compounds

Bromooxindole compounds are predominantly found in marine environments, with marine invertebrates being the most prolific producers. Terrestrial sources are exceptionally rare. The following sections detail the primary natural reservoirs of these compounds.

Marine Invertebrates

The vast majority of naturally occurring bromooxindoles have been isolated from marine invertebrates, particularly from the phyla Porifera (sponges), Tunicata (tunicates or sea squirts), and Mollusca.

-

Sponges (Phylum Porifera): Sponges are a rich source of halogenated natural products. The sponge Geodia barretti, found in the sub-Arctic waters of Iceland, produces a variety of 6-bromoindole derivatives, including geobarrettins.[1][2][3] Another example is the sponge Fascaplysinopsis reticulata from the South China Sea, which is a source of oxygenated aplysinopsin-type enantiomers, some of which are brominated.[4][5]

-

Tunicates (Phylum Tunicata): Tunicates, or sea squirts, are another significant source of bromooxindoles and related bromoindole alkaloids. The ascidian Distaplia skoogi, collected in South Africa, has been shown to contain 6-bromo-2-oxindole.[6] The tunicate Eudistoma album is known to produce brominated β-carbolines, which are structurally related to bromoindoles.[7][8] Furthermore, the tunicate Aplidium meridianum is the source of meridianins, a family of brominated 3-(2-aminopyrimidine)-indoles.[9][10]

-

Molluscs (Phylum Mollusca): Marine molluscs, particularly carnivorous gastropods of the family Muricidae, are a well-known source of precursors to the historical dye Tyrian purple, which include bromooxindoles. The Australian marine mollusc Dicathais orbita produces a complex mixture of bromoindole precursors, including tyrindoleninone and 6-bromoisatin.[11][12]

Quantitative Data on Bromooxindole Compounds from Natural Sources

The concentration and yield of bromooxindole compounds from their natural sources can vary significantly depending on the species, geographical location, and extraction method. The following table summarizes available quantitative data.

| Compound Name | Natural Source | Yield/Concentration | Reference(s) |

| 6-Bromo-2-oxindole | Distaplia skoogi (ascidian) | 2.4 mg isolated from 350 mg of a partitioned extract. | [6] |

| Tyrindoleninone | Dicathais orbita (mollusc) | Varies with extraction solvent; quantified by HPLC-MS. | [11][12] |

| 6-Bromoisatin | Dicathais orbita (mollusc) | Varies with extraction solvent; quantified by HPLC-MS. | [11][12] |

| Geobarrettin A-C | Geodia barretti (sponge) | 1.8 mg, 3.0 mg, and an unspecified amount, respectively, from a fraction of the extract. | [13] |

| Oxoaplysinopsins A-G | Fascaplysinopsis reticulata (sponge) | Yields not specified in the provided abstract. | [4] |

| Eudistomin E & Eudistalbin A | Eudistoma album (tunicate) | Yields not specified in the provided abstract. | [7][8] |

Experimental Protocols

The isolation and characterization of bromooxindole compounds from natural sources involve a series of well-defined experimental procedures. The following protocols are synthesized from methodologies reported in the literature for the extraction of bromoindoles and related alkaloids from marine invertebrates.

General Extraction and Fractionation Workflow

The overall process for isolating bromooxindole compounds typically follows the workflow illustrated below.

Detailed Methodologies

3.2.1. Sample Collection and Preparation: Marine organisms (e.g., sponges, tunicates) are collected from their natural habitat. To preserve the chemical integrity of the metabolites, the samples are typically frozen immediately or lyophilized (freeze-dried) to remove water. The dried material is then ground to a fine powder to increase the surface area for efficient extraction.

3.2.2. Solvent Extraction: The powdered biological material is extracted exhaustively with organic solvents. A common approach is sequential extraction with solvents of increasing polarity, for example, starting with dichloromethane (CH₂Cl₂) followed by methanol (MeOH). Alternatively, a mixture of solvents like MeOH/CH₂Cl₂ is used. Modern techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can be employed to improve efficiency and reduce solvent consumption.

-

Example Protocol for Distaplia skoogi : The lyophilized ascidian is sequentially extracted with methanol followed by dichloromethane. The organic extracts are then combined and concentrated under reduced pressure.[6]

3.2.3. Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system is ethyl acetate (EtOAc) and water (H₂O). The bromooxindole compounds, being moderately polar, typically partition into the organic phase.

3.2.4. Chromatographic Separation: The organic phase from the partitioning step is concentrated and then subjected to various chromatographic techniques for further separation.

-

Column Chromatography: Initial fractionation is often performed using open column chromatography with stationary phases like silica gel or Sephadex LH-20. A gradient of solvents with increasing polarity is used to elute the compounds.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial step for the fine purification of bromooxindoles. Both normal-phase (e.g., using a DIOL column with hexane/ethyl acetate gradients) and reversed-phase (e.g., using a C18 column with acetonitrile/water or methanol/water gradients) HPLC are employed.[6] A diode-array detector (DAD) is often used to monitor the separation, and fractions are collected based on the UV-Vis absorption profile of the eluting compounds.

3.2.5. Purification and Characterization: Fractions containing the compounds of interest are further purified, often by repeated HPLC runs under different conditions or by recrystallization. The structure of the purified bromooxindole is then elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a characteristic feature that aids in the identification of brominated compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for determining the detailed chemical structure, including the position of the bromine atom(s) and the stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as the carbonyl group of the oxindole ring.

Biosynthetic Pathways of Bromooxindole Compounds

The biosynthesis of bromooxindole compounds starts from the amino acid L-tryptophan. The key steps involve the halogenation of the indole ring and the subsequent oxidation and/or rearrangement to form the oxindole core.

General Biosynthetic Scheme

The biosynthesis is thought to proceed through the action of specific enzymes, particularly halogenases and oxidases.

Key Enzymatic Steps

-

Bromination of Tryptophan/Indole: The incorporation of bromine onto the indole ring is a critical step and is catalyzed by a class of enzymes known as halogenases. In marine organisms, vanadium-dependent bromoperoxidases are common. These enzymes utilize bromide ions from seawater and hydrogen peroxide to generate a reactive bromine species that electrophilically attacks the electron-rich indole ring. Flavin-dependent halogenases have also been identified and are known to catalyze the regioselective halogenation of tryptophan.[14] The halogenation can occur at various positions on the indole ring, leading to a diversity of brominated precursors.

-

Formation of the Oxindole Core: The conversion of the indole to an oxindole is an oxidative process. While the exact enzymatic machinery is not fully elucidated for most marine-derived bromooxindoles, it is hypothesized to involve dioxygenases or other oxidases that catalyze the cleavage of the C2=C3 double bond of the indole ring, followed by rearrangement and cyclization to form the 2-oxindole structure.

-

Biosynthesis of Specific Bromooxindole Alkaloids:

-

Meridianins: These compounds possess a 2-aminopyrimidine ring attached to the C3 position of the bromoindole core. The biosynthesis of the pyrimidine ring likely follows the general pathway involving carbamoyl phosphate and aspartate, which is then coupled to the bromoindole precursor.

-

Aplysinopsins: These alkaloids feature an imidazolidinone ring. Their biosynthesis is proposed to involve the condensation of a bromoindole-3-carboxaldehyde with a creatine-like precursor to form the characteristic five-membered ring.

-

Variolins: The biosynthesis of the complex pyridopyrrolopyrimidine core of variolins is not yet fully understood but is thought to involve intricate cyclization reactions of brominated tryptophan derivatives.

-

Conclusion

Bromooxindole compounds represent a promising class of marine natural products with significant potential for drug development. Their primary sources are marine invertebrates, including sponges, tunicates, and molluscs. While the isolation and structural elucidation of these compounds are well-established, further research is needed to fully understand their biosynthetic pathways. This knowledge will be crucial for developing sustainable methods for their production, either through aquaculture of the source organisms or through synthetic biology approaches, thereby paving the way for their translation into clinical applications. This guide provides a foundational resource for researchers embarking on the exciting journey of exploring and exploiting the therapeutic potential of these unique marine-derived molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Variolin B and its derivate deoxy-variolin B: new marine natural compounds with cyclin-dependent kinase inhibitor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Geobarrettin D, a Rare Herbipoline-Containing 6-Bromoindole Alkaloid from Geodia barretti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tryptophan 7-halogenase - Wikipedia [en.wikipedia.org]

- 5. Pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Halogenated oxindole and indoles from the South African marine ascidian Distaplia skoogi [scielo.org.za]

- 7. Pyrimidine bio synthesis | PPTX [slideshare.net]

- 8. Brominated beta-carbolines from the marine tunicate Eudistoma album - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrimidine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. An Overview of Aplysinopsins: Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Survey on the Synthesis of Variolins, Meridianins, and Meriolins—Naturally Occurring Marine (aza)Indole Alkaloids and Their Semisynthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity | MDPI [mdpi.com]

- 14. Frontiers | Bromination of L-tryptophan in a Fermentative Process With Corynebacterium glutamicum [frontiersin.org]

The Biological Activity of 6-Bromooxindole: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromooxindole, a halogenated derivative of the oxindole scaffold, has emerged as a molecule of significant interest in medicinal chemistry and drug discovery. The incorporation of a bromine atom at the 6-position of the oxindole ring imparts unique physicochemical properties that can enhance biological activity and selectivity. This technical guide provides a comprehensive overview of the known biological activities of this compound and its derivatives, with a focus on its anticancer, anti-inflammatory, and antimicrobial properties. This document is intended to serve as a valuable resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, with a notable activity against triple-negative breast cancer.

Quantitative Data: Cytotoxicity

The cytotoxic potential of 6-bromo-2-oxindole has been quantified against the human breast adenocarcinoma cell line MDA-MB-231.

| Compound | Cell Line | Parameter | Value |

| 6-Bromo-2-oxindole | MDA-MB-231 | IC50 | 74.41 µM[1] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition in vitro.

Experimental Protocol: MTT Assay for Cytotoxicity

The following protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound.

Materials:

-

This compound

-

MDA-MB-231 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator

Procedure:

-

Cell Seeding: Seed MDA-MB-231 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined from the dose-response curve.

Anti-inflammatory Activity

Brominated indoles, including derivatives of this compound, have been investigated for their anti-inflammatory properties. The proposed mechanisms of action often involve the modulation of key inflammatory signaling pathways such as the p38 MAPK and NF-κB pathways.

Inhibition of p38α Mitogen-Activated Protein Kinase (MAPK)

This compound has been utilized as a scaffold in the synthesis of p38α inhibitors, which are promising anti-inflammatory agents. While direct inhibitory data for this compound itself on p38α is not widely reported, indole-type derivatives have shown activity in the micromolar range.

Signaling Pathway: p38 MAPK

Experimental Protocol: In Vitro p38α Kinase Inhibition Assay

This protocol describes a luminescent-based assay to determine the in vitro inhibitory activity of a compound against p38α kinase.

Materials:

-

Recombinant human p38α enzyme

-

Kinase substrate (e.g., ATF2)

-

ATP

-

Kinase assay buffer

-

Test compound (this compound derivative)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Luminometer

Procedure:

-

Reaction Setup: In a 384-well plate, add the kinase assay buffer, recombinant p38α enzyme, and the kinase substrate.

-

Compound Addition: Add the test compound at various concentrations.

-

Initiate Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the ADP generated and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Inhibition of NF-κB Signaling Pathway

Brominated indoles have been shown to suppress the nuclear factor kappa B (NF-κB) pathway, a key regulator of inflammation. Inhibition of this pathway leads to a reduction in the production of pro-inflammatory mediators.

Signaling Pathway: NF-κB

Experimental Protocol: Griess Assay for Nitrite Production

This assay measures the production of nitric oxide (NO), a downstream effector of NF-κB activation, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cells

-

This compound derivative

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

Sodium nitrite standard

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Add Griess Reagent to the supernatant and incubate for 15 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Antimicrobial and Antifungal Activity

Derivatives of 6-bromoindole have shown promising activity against a range of microbial and fungal pathogens.

Quantitative Data: Antifungal and Antimicrobial Activity

| Compound | Organism | Parameter | Value |

| 6-Bromoindole | Botrytis cinerea | EC₅₀ | 11.62 µg/mL[2] |

| 6-Bromoindole | Monilinia fructicola | EC₅₀ | 18.84 µg/mL[2] |

| 3-Acetyl-6-bromoindole | Botrytis cinerea | Spore Germination Inhibition | 100%[2] |

| 3-Acetyl-6-bromoindole | Monilinia fructicola | Spore Germination Inhibition | 96%[2] |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response.

Experimental Protocol: Mycelial Growth Inhibition Assay

This protocol is used to determine the effect of a compound on the growth of fungal mycelia.

Materials:

-

Fungal strain (e.g., Botrytis cinerea)

-

Potato Dextrose Agar (PDA)

-

Test compound

-

Sterile petri dishes

Procedure:

-

Medium Preparation: Prepare PDA medium and autoclave. While the medium is still molten, add the test compound at various concentrations.

-

Plating: Pour the PDA containing the test compound into sterile petri dishes.

-

Inoculation: Place a small plug of the fungal mycelium at the center of each plate.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) for several days.

-

Measurement: Measure the diameter of the fungal colony daily.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition compared to a control plate without the test compound. Determine the EC₅₀ value from the dose-response curve.

Conclusion

This compound and its derivatives represent a promising class of compounds with a diverse range of biological activities. Their demonstrated cytotoxicity against cancer cells, potent anti-inflammatory effects through the modulation of key signaling pathways, and significant antimicrobial and antifungal properties highlight their potential for the development of new therapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for further research and development in this exciting area of medicinal chemistry. Further investigation into the structure-activity relationships and optimization of the this compound scaffold could lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

References

6-Bromooxindole: A Technical Guide to its Cellular Mechanism of action

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromooxindole, a halogenated derivative of oxindole, has emerged as a molecule of interest in biomedical research due to its documented cytotoxic effects against cancer cells and its utility as a synthetic precursor for potent anti-inflammatory agents. This technical guide provides a comprehensive overview of the current understanding of the cellular mechanism of action of this compound. It details its effects on cell viability, its potential role as a modulator of the p38α mitogen-activated protein kinase (MAPK) signaling pathway, and the experimental methodologies used to elucidate these activities. This document aims to serve as a foundational resource for researchers engaged in the study of this compound and its derivatives for potential therapeutic applications.

Introduction

This compound, also known as 6-Bromo-2-oxindole, is a secondary metabolite that has been isolated from the sea squirt (Dendrodoa skoogi). Structurally, it belongs to the oxindole family, a class of compounds known for a wide range of biological activities. The presence of a bromine atom at the 6th position of the oxindole core significantly influences its physicochemical properties and biological activity. While research on this compound is not as extensive as for other oxindole derivatives, existing studies highlight its potential as an anticancer and anti-inflammatory agent. This guide will synthesize the available data to present a clear picture of its cellular mechanism of action.

Cytotoxic Activity

The primary and most quantitatively characterized biological effect of this compound is its cytotoxicity against cancer cells.

In Vitro Efficacy

This compound has demonstrated cytotoxic activity against the human triple-negative breast cancer cell line, MDA-MB-231.[1] This cell line is a well-established model for aggressive and difficult-to-treat breast cancer.

Table 1: Cytotoxicity of this compound

| Cell Line | Assay Type | Parameter | Value | Reference |

| MDA-MB-231 | MTT Assay | IC50 | 74.41 μM | --INVALID-LINK--[1] |

Experimental Protocol: MTT Assay for Cell Viability

The half-maximal inhibitory concentration (IC50) of this compound in MDA-MB-231 cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

MDA-MB-231 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: MDA-MB-231 cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 to 10,000 cells per well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium with the same concentration of the solvent used to dissolve the compound) is also included.

-

Incubation: The cells are incubated with the compound for a specified period, typically 24 to 72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Diagram 1: MTT Assay Workflow

Caption: A flowchart illustrating the key steps of the MTT assay for determining cell viability.

Potential Mechanism of Action: Inhibition of p38α MAPK Pathway

While direct enzymatic inhibition by this compound has not been extensively demonstrated, its use as a synthetic intermediate for the creation of potent p38α inhibitors strongly suggests that its core structure is amenable to binding to the ATP-binding pocket of this kinase.[1] The p38 mitogen-activated protein kinases are key regulators of cellular responses to inflammatory stimuli and stress.

The p38α MAPK Signaling Pathway

The p38α MAPK pathway is a critical signaling cascade involved in inflammation, apoptosis, cell cycle regulation, and cell differentiation.

Diagram 2: The p38α MAPK Signaling Pathway

Caption: A diagram of the p38 MAPK signaling pathway and the potential point of inhibition by this compound.

Postulated Inhibitory Action

It is hypothesized that this compound or its derivatives may act as ATP-competitive inhibitors of p38α. By occupying the ATP-binding site, the compound would prevent the phosphorylation of p38α's downstream substrates, thereby attenuating the inflammatory and survival signals mediated by this pathway. This inhibition could lead to the observed cytotoxic effects in cancer cells that rely on this pathway for survival and proliferation.

Structure-Activity Relationship and Drug Development Potential

The this compound scaffold is a valuable starting point for the development of more potent and selective inhibitors. The bromine atom at the 6-position can be a site for further chemical modification to enhance binding affinity and selectivity for target enzymes. Its use in the synthesis of p38α inhibitors highlights the potential for medicinal chemists to develop novel therapeutics based on this core structure for inflammatory diseases and cancer.

Conclusion and Future Directions

The current body of evidence indicates that this compound exerts cytotoxic effects on cancer cells, with a measured IC50 against the MDA-MB-231 breast cancer cell line. The most promising lead for its mechanism of action is the potential inhibition of the p38α MAPK signaling pathway, a notion supported by its utility as a scaffold for known p38α inhibitors.

Future research should focus on:

-

Direct Enzyme Inhibition Assays: To confirm whether this compound directly inhibits p38α or other kinases.

-

Downstream Signaling Analysis: To investigate the effects of this compound on the phosphorylation status of p38α and its downstream targets in MDA-MB-231 cells.

-

Cell Cycle and Apoptosis Assays: To determine if the observed cytotoxicity is due to cell cycle arrest or the induction of apoptosis.

-

In Vivo Studies: To evaluate the anticancer and anti-inflammatory efficacy of this compound in animal models.

A deeper understanding of the molecular interactions and cellular consequences of this compound treatment will be crucial for its potential development as a therapeutic agent.

References

The Genesis of a Core Moiety: An In-depth Technical Guide to the Discovery and Synthesis of 6-Bromooxindole

For researchers, scientists, and professionals in drug development, an understanding of the history and synthesis of key heterocyclic scaffolds is paramount. 6-Bromooxindole, a crucial building block in medicinal chemistry, has a rich history rooted in the exploration of indole chemistry. This technical guide provides a comprehensive overview of its discovery, the evolution of its synthesis, detailed experimental protocols for key methodologies, and comparative data to inform synthetic strategy.

Introduction: The Emergence of a Privileged Scaffold

The oxindole skeleton is a prominent feature in a multitude of natural products and pharmacologically active compounds. The introduction of a bromine atom at the 6-position significantly influences the molecule's electronic properties and provides a handle for further functionalization, making this compound a highly sought-after intermediate in the synthesis of complex molecular architectures. Its journey from a novel compound to a staple in the synthetic chemist's toolbox is a compelling narrative of chemical exploration and innovation.

The Seminal Synthesis: A Landmark Discovery

Prior to 1985, this compound was described as a "previously unknown compound," highlighting a significant gap in the available chemical space of halogenated oxindoles. The first efficient and documented synthesis was reported by T. Kosuge and colleagues in their 1985 paper, "Synthesis and Some Reactions of this compound." This pioneering work laid the foundation for subsequent explorations and applications of this important molecule.

The method developed by Kosuge et al. provided a practical route to both 4- and 6-bromooxindoles, starting from readily available amino-2-nitrotoluenes. The general synthetic strategy involves a multi-step sequence, which has become a classic approach for the preparation of this class of compounds.

Core Synthetic Strategies

The synthesis of this compound has evolved since its initial discovery, with several key strategies emerging. These can be broadly categorized based on the starting material and the method of ring formation.

The Kosuge Synthesis from 4-Amino-2-nitrotoluene

This foundational method remains a reliable and widely cited route. The logical workflow for this synthesis is outlined below.

Caption: Workflow of the Kosuge synthesis of this compound.

Synthesis from 6-Bromoindole

An alternative approach involves the direct oxidation of 6-bromoindole. This method is attractive due to the commercial availability of the starting material.

Caption: General workflow for the synthesis of this compound from 6-bromoindole.

Experimental Protocols

The following are detailed experimental protocols for the key synthetic transformations.

Protocol 1: Synthesis of this compound via the Kosuge Method

Step 1: Synthesis of 4-Bromo-2-nitrotoluene from 4-Amino-2-nitrotoluene

-

A suspension of 4-amino-2-nitrotoluene (1 equivalent) in aqueous hydrobromic acid (HBr) is prepared in a reaction vessel equipped with a stirrer and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water is added dropwise to the suspension while maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete diazotization.

-

In a separate vessel, a solution of copper(I) bromide (CuBr, 1.2 equivalents) in aqueous HBr is prepared and cooled to 0 °C.

-

The cold diazonium salt solution is then added slowly to the CuBr solution. Vigorous nitrogen evolution is observed.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

The mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude 4-bromo-2-nitrotoluene is purified by recrystallization or column chromatography.

Step 2: Reductive Cyclization to this compound

This step is based on analogous reductive cyclization reactions of o-nitrophenyl compounds.

-

To a solution of 4-bromo-2-nitrotoluene (1 equivalent) in a suitable solvent such as ethanol or acetic acid, a reducing agent is added. Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation (H₂ over Pd/C).

-

Using SnCl₂: A mixture of 4-bromo-2-nitrotoluene and an excess of SnCl₂·2H₂O (typically 3-5 equivalents) in ethanol is heated at reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is treated with a saturated solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.

-

The product is extracted with ethyl acetate, and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude this compound is purified by column chromatography or recrystallization to afford the final product.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of this compound and its precursors.

Table 1: Synthesis of 4-Bromo-2-nitrotoluene

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Amino-2-nitrotoluene | NaNO₂, HBr, CuBr | Water/HBr | 0-60 | 2-3 | 75-85 |

Table 2: Synthesis of this compound

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Bromo-2-nitrotoluene | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 3-6 | 60-70 |

| 4-Bromo-2-nitrotoluene | H₂, Pd/C | Ethanol | Room Temp | 12-24 | 70-80 |

| 6-Bromoindole | NBS | t-BuOH/H₂O | Room Temp | 1-2 | 50-60 |

Spectroscopic Data of this compound

The identity and purity of synthesized this compound are confirmed by standard spectroscopic methods.

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃, ppm) | δ 8.20 (br s, 1H, NH), 7.21 (d, J = 8.0 Hz, 1H), 7.05 (dd, J = 8.0, 1.8 Hz, 1H), 6.95 (d, J = 1.8 Hz, 1H), 3.50 (s, 2H, CH₂) |

| ¹³C NMR (CDCl₃, ppm) | δ 177.5 (C=O), 142.0, 129.5, 126.8, 125.0, 122.5, 115.8, 36.2 (CH₂) |

| IR (KBr, cm⁻¹) | 3200 (N-H), 1710 (C=O), 1620, 1480 |

| MS (EI, m/z) | 213/215 (M⁺) |

Logical Relationships in Synthesis Planning

The choice of synthetic route to this compound often depends on the availability of starting materials and the desired scale of the reaction. The following diagram illustrates the decision-making process.

Caption: Decision tree for selecting a synthetic route to this compound.

Conclusion and Future Outlook

The discovery of this compound by Kosuge and his team in 1985 was a pivotal moment in indole chemistry, unlocking a versatile building block for the synthesis of a wide array of complex molecules. The original synthetic route, along with more recent developments, provides a robust toolkit for chemists in both academic and industrial settings. As the demand for novel therapeutics continues to grow, the importance of foundational scaffolds like this compound in drug discovery and development is undeniable. Future research will likely focus on developing even more efficient, sustainable, and scalable syntheses, as well as exploring the full potential of this versatile intermediate in the creation of new chemical entities with unique biological activities.

A Comprehensive Technical Guide to the Safe Handling of 6-Bromooxindole

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 6-bromooxindole, a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] It is crucial to understand its potential hazards before handling. The primary routes of exposure are inhalation, skin contact, and eye contact.

GHS Hazard Statements:

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental for its safe handling and storage.

| Property | Value | Reference |

| CAS Number | 99365-40-9 | [4] |

| Molecular Formula | C₈H₆BrNO | [4] |

| Molecular Weight | 212.04 g/mol | |

| Appearance | White to orange to tan crystalline powder | [1] |

| Melting Point | 217-221 °C | |

| Solubility | Does not mix well with water | [1] |

| Storage Temperature | 2-8°C |

Toxicological Information

-

Inhalation: May cause respiratory irritation.[2][3] In some individuals, this can lead to further lung damage.[1] Asthma-like symptoms may persist for an extended period after exposure ceases.[1]

-

Skin Contact: Causes skin irritation.[2] While not considered to have harmful health effects from skin contact alone, the substance can cause skin inflammation in some individuals.[1] Pre-existing dermatitis may be exacerbated.[1] Entry into the bloodstream through cuts or abrasions may lead to systemic injury.[1]

-

Eye Contact: Causes serious eye irritation and potential damage.[1][3]

-

Ingestion: The material has not been classified as "harmful by ingestion" due to a lack of conclusive evidence.[1] However, ingestion should always be avoided.

Safe Handling and Experimental Protocols

Adherence to strict safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

| PPE | Specification | Reference |

| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved chemical safety goggles. | [2] |

| Hand Protection | Handle with gloves. Inspect gloves prior to use and use proper glove removal technique. Dispose of contaminated gloves after use. | |

| Skin and Body Protection | Wear a complete suit protecting against chemicals and appropriate protective clothing to prevent skin exposure. | [2] |

| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). | [2] |

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[2][5]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

General Handling Precautions

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][6]

-

Wash hands and any exposed skin thoroughly after handling.[2][3]

-

Avoid formation of dust and aerosols.

-

Keep containers securely sealed when not in use.[5]

-

Avoid physical damage to containers.[5]

Storage and Incompatibility

Proper storage is crucial to maintain the stability and integrity of this compound and to prevent hazardous reactions.

-

Storage Conditions: Store in a well-ventilated place and keep the container tightly closed.[2][3] The recommended storage temperature is between 2-8°C. Store locked up.[6]

-

Incompatible Materials: Avoid contact with oxidizing agents.[1] Reaction with oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches may result in ignition.[1]

Accidental Release Measures

In the event of a spill, immediate and appropriate action must be taken to prevent exposure and environmental contamination.

Minor Spills

-

Avoid breathing dust and contact with skin and eyes.[1]

-

Wear impervious gloves and safety glasses.[5]

-

Use dry clean-up procedures and avoid generating dust.[5]

-

Vacuum or sweep up the material and place it in a clean, dry, sealable, and labeled container for disposal.[5] Do not use air hoses for cleaning.[5]

Major Spills

-

Alert emergency responders and inform them of the location and nature of the hazard.[1][5]

-

Clear the area of all personnel and move upwind.[5]

-

Control personal contact with the substance by using appropriate protective equipment, including a dust respirator.[5]

-